molecular formula C4H4ClNO2 B13901075 (2-Chlorooxazol-5-YL)methanol

(2-Chlorooxazol-5-YL)methanol

Cat. No.: B13901075
M. Wt: 133.53 g/mol
InChI Key: GUEBPDMWOFSROH-UHFFFAOYSA-N
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Description

(2-Chlorooxazol-5-YL)methanol is a chemical compound with the molecular formula C4H4ClNO2 and a molecular weight of 133.53 g/mol It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorooxazol-5-YL)methanol typically involves the reaction of 2-chlorooxazole with formaldehyde under acidic or basic conditions. One common method is the reaction of 2-chlorooxazole with paraformaldehyde in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorooxazol-5-YL)methanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-Chlorooxazol-5-YL)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Chlorooxazol-5-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorooxazole: A precursor to (2-Chlorooxazol-5-YL)methanol with similar chemical properties.

    5-Oxazolemethanol: A related compound with a hydroxyl group at the 5-position of the oxazole ring.

    2-Chlorothiazol-5-yl)methanol: A thiazole derivative with similar structural features

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C4H4ClNO2

Molecular Weight

133.53 g/mol

IUPAC Name

(2-chloro-1,3-oxazol-5-yl)methanol

InChI

InChI=1S/C4H4ClNO2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2

InChI Key

GUEBPDMWOFSROH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)Cl)CO

Origin of Product

United States

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